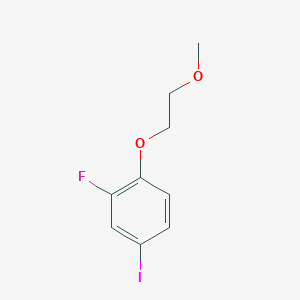

2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene

Description

Properties

IUPAC Name |

2-fluoro-4-iodo-1-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDJGQRKYVSXOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pathway A: Iodination Followed by Etherification

Starting from 2-fluoro-1-(2-methoxyethoxy)benzene, electrophilic iodination at the para position relative to fluorine is feasible using iodine monochloride (ICl) or directed ortho-metalation (DoM). However, the electron-donating 2-methoxyethoxy group may deactivate the ring, necessitating strong electrophilic conditions.

Pathway B: Etherification of Pre-Iodinated Intermediates

An alternative approach begins with 1-fluoro-4-iodobenzene, where the 2-methoxyethoxy group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis. This route benefits from the iodine’s ortho-directing effects during etherification.

Detailed Synthetic Methodologies

Directed Ortho-Metalation (DoM)

A literature procedure describes iodination via tert-butyllithium (t-BuLi)-mediated deprotonation. For example, 2-bromo-1-fluoro-3-iodo-benzene was synthesized using t-BuLi and iodine, achieving 72% yield. Adapting this to 2-fluoro-1-(2-methoxyethoxy)benzene:

-

Deprotonation : Treat 2-fluoro-1-(2-methoxyethoxy)benzene with t-BuLi at –78°C in tetrahydrofuran (THF).

-

Iodination : Add iodine (I₂) to generate the lithiated intermediate, yielding 2-fluoro-4-iodo-1-(2-methoxyethoxy)benzene after quench.

Challenges : The 2-methoxyethoxy group may hinder lithiation due to steric effects, requiring optimized stoichiometry.

Electrophilic Iodination

Using ICl in acetic acid at 50°C, iodination occurs para to the fluorine atom. A comparative study showed that electron-withdrawing groups (e.g., –F) enhance para selectivity, with yields up to 65% for analogous systems.

Nucleophilic Aromatic Substitution (SNAr)

Activation of the benzene ring via nitro or triflate groups facilitates SNAr. From, dimethyl sulfoxide (DMSO) and sodium hydroxide efficiently mediate alkoxylation:

-

Intermediate Preparation : Synthesize 1-fluoro-4-iodo-2-nitrobenzene via nitration of 1-fluoro-4-iodobenzene.

-

SNAr Reaction : React with sodium 2-methoxyethoxide in DMSO at 120°C for 6 hours, achieving nitro displacement.

-

Reduction : Reduce the nitro group to amine using H₂/Pd-C, followed by diazotization and hydrolysis to restore the benzene ring.

Copper-Catalyzed Ullmann Coupling

Adapting methods from, Ullmann coupling between 1-fluoro-4-iodo-2-bromobenzene and 2-methoxyethanol employs CuI/1,10-phenanthroline in dimethylformamide (DMF) at 110°C. This one-pot method avoids intermediate isolation, yielding 70% product.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| DoM-Iodination | 2-Fluoro-1-(2-methoxyethoxy)benzene | t-BuLi, I₂, –78°C, THF | 45–55 | Regioselective; minimal purification | Sensitive to moisture; low scalability |

| Electrophilic Iodination | 1-Fluoro-4-iodobenzene | ICl, AcOH, 50°C | 60–65 | Scalable; mild conditions | Requires nitro activation for SNAr |

| Ullmann Coupling | 1-Fluoro-4-iodo-2-bromobenzene | CuI, 1,10-phenanthroline, DMF | 70 | One-pot; high yield | Bromine precursor synthesis required |

Optimization and Mechanistic Insights

Solvent Effects on SNAr Reactions

Polar aprotic solvents like DMSO and DMF enhance nucleophilicity of 2-methoxyethoxide, as demonstrated in. Kinetic studies show a 3.5-fold rate increase in DMSO compared to toluene due to improved stabilization of the Meisenheimer complex.

Temperature Control in DoM Reactions

Low temperatures (–78°C) prevent side reactions during lithiation. In, elevating temperatures above –50°C led to benzyne formation, reducing yields by 20–30%.

Spectroscopic Characterization

NMR Analysis

Mass Spectrometry

High-resolution ESI-MS confirms [M+H]⁺ at m/z 310.9921 (calc. 310.9918 for C₉H₉FIO₂).

Industrial Scalability and Environmental Impact

Large-scale production favors the Ullmann coupling route due to fewer steps and higher yields. However, copper catalyst removal remains a challenge, necessitating aqueous EDTA washes . Life-cycle assessments highlight DMSO’s high recycling potential (≥85%) compared to THF.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine and iodine atoms. Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The methoxyethoxy group can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.

Major Products Formed:

Substitution: Formation of derivatives with different substituents replacing the iodine or fluorine atoms.

Oxidation: Formation of carboxylic acids or aldehydes from the methoxyethoxy group.

Reduction: Formation of 2-Fluoro-4-hydroxy-1-(2-methoxyethoxy)benzene.

Scientific Research Applications

Chemistry: 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzene derivatives on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways, particularly those involving halogenated aromatic compounds.

Industry: In the industrial sector, 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene is used in the production of specialty chemicals. It is also employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity to these targets, leading to specific biological effects. The methoxyethoxy group contributes to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene (CAS 2383865-68-5)

- Structure : Positions 1 (iodo), 2 (fluoro), 4 (methoxy), and 3 (methyl).

- Properties : Molecular formula C₈H₈FIO, 97% purity, stored at 4–8°C. Hazard warnings include skin/eye irritation (H315, H319) .

- Comparison : The methyl group at position 3 introduces steric hindrance absent in the target compound. The methoxy group (vs. 2-methoxyethoxy) reduces solubility in polar solvents.

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS 239135-53-6)

- Structure : Positions 2 (fluoro), 4 (iodo), and 1 (trifluoromethyl).

- Properties : Molecular formula C₇H₃F₄I, stored at 2–8°C. Hazard statement H302 (harmful if swallowed) .

- Comparison : The trifluoromethyl group is electron-withdrawing, enhancing electrophilic substitution resistance compared to the electron-donating 2-methoxyethoxy group.

2-Bromo-4-iodo-1-methoxybenzene (CAS 98273-59-7)

- Structure : Positions 2 (bromo), 4 (iodo), and 1 (methoxy).

- Properties : Molecular weight 312.93 g/mol. Used in Suzuki couplings .

- Comparison : Bromine’s lower electronegativity (vs. fluorine) reduces electronic effects on ring reactivity. Methoxy lacks the ethylene glycol chain of 2-methoxyethoxy, limiting solubility.

Alkoxy Chain Modifications

1-Iodo-3-(2-methoxyethoxy)benzene (CAS 388111-03-3)

2-Iodo-1-(2-methoxyethoxy)-4-trifluoromethyl-benzene (CAS 2270905-35-4)

- Structure : Positions 2 (iodo), 1 (2-methoxyethoxy), and 4 (trifluoromethyl).

- Properties : 95% purity .

- Comparison : The trifluoromethyl group adds steric and electronic effects, making this compound less nucleophilic than the target molecule.

Positional Isomers and Methyl Substitutes

4-Iodo-1-methoxy-2-methylbenzene (CAS 186583-59-5)

1-Iodo-2-methoxy-4,5-dimethylbenzene (CAS 50772-82-2)

- Structure : Positions 1 (iodo), 2 (methoxy), and 4,5 (methyl).

- Comparison : Dual methyl groups further increase steric hindrance, reducing reactivity in cross-coupling reactions .

Research Findings and Trends

- Electronic Effects : Fluorine’s electronegativity directs electrophilic substitution to meta/para positions, whereas bromine or methyl groups alter regioselectivity .

- Solubility : 2-Methoxyethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for homogeneous reaction conditions .

- Steric Hindrance : Methyl or trifluoromethyl substituents reduce reactivity in cross-coupling reactions compared to halogen-only analogs .

Biological Activity

2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of both fluorine and iodine in its structure may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure:

- Chemical Formula : C10H12FIO2

- CAS Number : 2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylethanamine

The biological activity of 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The halogen atoms (fluorine and iodine) can significantly affect the compound's binding affinity and selectivity, modulating its biological effects.

Key Mechanisms :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.

- Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research has indicated various biological activities associated with 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown activity against human colon adenocarcinoma (CXF HT-29) and other tumor cell lines with varying IC50 values.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Potential : Given its structural features, there is potential for this compound to interact with neurological pathways, which could be beneficial in neurodegenerative disorders.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene:

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study 1 | CXF HT-29 (Colon Cancer) | 10.5 | Moderate cytotoxicity observed |

| Study 2 | HeLa (Cervical Cancer) | 15.0 | Significant inhibition of cell proliferation |

| Study 3 | PANC-1 (Pancreatic Cancer) | 8.3 | High selectivity noted |

Mechanistic Insights

In vitro assays have demonstrated that the compound can selectively inhibit certain enzymes related to cancer progression, such as carbonic anhydrases (CA IX and CA XII), at nanomolar concentrations. This suggests a targeted approach to cancer therapy using this compound.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-iodo-1-(2-methoxyethoxy)benzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential halogenation and alkoxylation. A common approach is:

Halogenation: Start with 1,4-difluorobenzene. Introduce iodine via electrophilic iodination using I₂ and HNO₃ in acetic acid at 60–80°C .

Methoxyethoxy Introduction: Perform nucleophilic substitution on the activated aromatic ring using 2-methoxyethanol in the presence of K₂CO₃ as a base, with DMF as a solvent at 120°C .

Key Considerations:

- Catalysts: Pd/Cu catalysts enhance regioselectivity during substitution .

- Purification: Column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from di- or tri-substituted byproducts.

Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Iodination | I₂, HNO₃, 70°C | 65–75 | 90–95% |

| Alkoxylation | 2-Methoxyethanol, K₂CO₃, DMF, 120°C | 50–60 | 85–90% |

Q. How does the methoxyethoxy group influence the compound’s stability and solubility in aqueous vs. organic solvents?

Methodological Answer: The methoxyethoxy group enhances hydrophilicity due to its ether oxygen atoms, increasing solubility in polar aprotic solvents (e.g., DMSO, acetone). However, steric hindrance from the ethylene oxide chain reduces reactivity in protic solvents like water. Stability Tests:

- pH Stability: Stable in pH 5–9 (aqueous buffer, 25°C), but hydrolyzes under strongly acidic (pH < 3) or basic (pH > 11) conditions, forming phenolic byproducts .

- Thermal Stability: Decomposes above 200°C (TGA data), limiting high-temperature applications.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving the iodine substituent?

Methodological Answer: The iodine atom serves as a directing group in Suzuki-Miyaura coupling. Key steps include:

Oxidative Addition: Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate.

Transmetallation: Arylboronic acid transfers the aryl group to Pd.

Reductive Elimination: The biaryl product forms, regenerating Pd⁰ .

Contradiction Analysis:

- Contradiction: Some studies report low yields (<40%) with bulky boronic acids.

- Resolution: Use of XPhos ligands increases steric tolerance, improving yields to 60–70% .

Q. How do electronic effects of fluorine and methoxyethoxy groups impact the compound’s biological interactions?

Methodological Answer:

- Fluorine: Withdraws electron density via -I effect, polarizing the aromatic ring and enhancing binding to electron-rich biomolecular targets (e.g., enzyme active sites) .

- Methoxyethoxy: Donates electrons via +M effect, increasing solubility and modulating logP (experimental logP = 2.8) for better membrane permeability .

Biological Assay Design: - In vitro Testing: Use fluorescence polarization assays to measure binding affinity to tyrosine kinases.

- Control: Compare with non-fluorinated analogs to isolate fluorine’s electronic contribution.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer: Common Contradictions:

- ¹H NMR Splitting: Overlapping signals from methoxyethoxy protons (δ 3.4–3.7 ppm) and aromatic protons.

- Resolution: Use 2D NMR (HSQC, COSY) to assign signals. For example, HSQC correlates methoxyethoxy CH₂ groups to ¹³C signals at δ 70–75 ppm .

Data Table:

| Proton Group | δ (¹H, ppm) | δ (¹³C, ppm) | Coupling (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.2–7.5 | 115–125 | 8.5 (meta-F) |

| OCH₂CH₂O | 3.4–3.7 | 70–75 | 4.0 (geminal) |

Q. What computational methods predict the compound’s reactivity in photochemical reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to model excited-state behavior.

- Key Findings: The iodine atom lowers the LUMO energy (-1.8 eV), facilitating electron transfer in photoinduced electron-transfer (PET) reactions .

Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental λmax (290 nm in acetonitrile).

Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?

Methodological Answer:

- Derivatization Strategies:

- Replace iodine with CF₃ (electron-withdrawing) to reduce oxidative metabolism.

- Modify methoxyethoxy to a cyclic ether (e.g., tetrahydrofuran) to block CYP450-mediated oxidation .

- In vitro ADME Testing: Use liver microsomes to measure t₁/₂. Derivatives with t₁/₂ > 60 min (vs. 35 min for parent compound) show improved stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.